molecular formula C17H15BrFNO B1325713 3'-Azetidinomethyl-4-bromo-2-fluorobenzophenone CAS No. 898771-97-6

3'-Azetidinomethyl-4-bromo-2-fluorobenzophenone

Cat. No.: B1325713
CAS No.: 898771-97-6
M. Wt: 348.2 g/mol
InChI Key: CMCLVIFVHYOHMD-UHFFFAOYSA-N
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Description

3’-Azetidinomethyl-4-bromo-2-fluorobenzophenone is a chemical compound that has garnered attention in the scientific community due to its unique structure and potential applications. This compound is characterized by the presence of an azetidine ring, a bromine atom, and a fluorine atom attached to a benzophenone core. The combination of these functional groups imparts distinct chemical properties, making it a subject of interest for various research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’-Azetidinomethyl-4-bromo-2-fluorobenzophenone typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods: Industrial production of 3’-Azetidinomethyl-4-bromo-2-fluorobenzophenone follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: 3’-Azetidinomethyl-4-bromo-2-fluorobenzophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can yield reduced forms of the compound.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3’-Azetidinomethyl-4-bromo-2-fluorobenzophenone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3’-Azetidinomethyl-4-bromo-2-fluorobenzophenone is primarily determined by its interaction with molecular targets and pathways. The azetidine ring and halogen atoms play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. Detailed studies on its mechanism of action are ongoing, with a focus on elucidating its molecular targets and pathways involved .

Comparison with Similar Compounds

  • 4’-Azetidinomethyl-4-bromo-3-fluorobenzophenone
  • 3’-Azetidinomethyl-4-chloro-2-fluorobenzophenone
  • 3’-Azetidinomethyl-4-bromo-2-chlorobenzophenone

Comparison: 3’-Azetidinomethyl-4-bromo-2-fluorobenzophenone stands out due to the specific combination of the azetidine ring, bromine, and fluorine atoms. This unique structure imparts distinct chemical and biological properties compared to its analogs. For instance, the presence of fluorine can enhance the compound’s metabolic stability and bioavailability, while the bromine atom can influence its reactivity and binding interactions .

Properties

IUPAC Name

[3-(azetidin-1-ylmethyl)phenyl]-(4-bromo-2-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrFNO/c18-14-5-6-15(16(19)10-14)17(21)13-4-1-3-12(9-13)11-20-7-2-8-20/h1,3-6,9-10H,2,7-8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMCLVIFVHYOHMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)CC2=CC(=CC=C2)C(=O)C3=C(C=C(C=C3)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60643270
Record name {3-[(Azetidin-1-yl)methyl]phenyl}(4-bromo-2-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60643270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898771-97-6
Record name [3-(1-Azetidinylmethyl)phenyl](4-bromo-2-fluorophenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898771-97-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {3-[(Azetidin-1-yl)methyl]phenyl}(4-bromo-2-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60643270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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